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Compound of Interest

Compound Name:
Methyl 2-(4-bromo-2,5-

difluorophenyl)acetate

Cat. No.: B8144793

Get Quote

A Guide for Medicinal Chemistry and Process Development

Part 1: Molecular Identity & Physicochemical Profile
The molecular formula C9H7BrF2O2 represents a specific chemical space occupied by

fluorinated esters and aromatic scaffolds. In drug discovery, this formula is not a single entity

but a "degenerate" identifier for two distinct classes of high-value intermediates: gem-

difluoroalkylating reagents and polyfunctionalized aromatic building blocks.

Understanding the precise physicochemical properties is the first step in reaction planning and

analytical validation.

Cheminformatics & Mass Spectrometry Data
For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), the presence of Bromine

creates a distinct isotopic signature that serves as a diagnostic tool.
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Property Value Technical Note

Molecular Formula C₉H₇BrF₂O₂

Average Molecular Weight 265.05 g/mol
Used for stoichiometric

calculations (weighing).

Monoisotopic Mass 263.9597 Da
Based on ⁷⁹Br. Target for High-

Res MS (HRMS).

Isotopic Pattern (M:M+2) 1 : 1

The ~50/50 abundance of ⁷⁹Br

and ⁸¹Br results in two peaks

of nearly equal height at m/z

264 and 266.

Elemental Composition

C (40.78%), H (2.66%), Br

(30.15%), F (14.33%), O

(12.07%)

High halogen content

significantly increases

lipophilicity (LogP).

Part 2: Structural Isomerism & Case Studies
To provide actionable insights, this guide segments C9H7BrF2O2 into its two most chemically

relevant isomers used in pharmaceutical synthesis.

Case Study A: The Reagent
Compound: Benzyl 2-bromo-2,2-difluoroacetate CAS: 155820-63-6 Role: A specialized reagent

for introducing the gem-difluoro motif (CF₂) into organic molecules.[1]

This isomer is characterized by a reactive aliphatic tail containing the Br-CF2-CO- moiety. It is a

lipophilic analog of Ethyl bromodifluoroacetate (the "Reformatsky" reagent) but carries a benzyl

ester, which can be cleaved via hydrogenolysis (H₂/Pd-C) under neutral conditions—a critical

feature when working with acid-sensitive substrates.

Case Study B: The Scaffold
Compound: Ethyl 2-bromo-4,5-difluorobenzoate (and related isomers) CAS: 144267-97-0 Role:

A core scaffold for constructing fluorinated biaryls via cross-coupling.
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In this isomer, the halogens are attached directly to the aromatic ring. The structure allows for

orthogonal functionalization: the ester directs nucleophilic attack, while the bromine serves as a

handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 3: Synthetic Utility & Reaction Mechanisms
Difluorocarbene Generation (Benzyl 2-bromo-2,2-
difluoroacetate)
The primary utility of the "Reagent" isomer is the generation of difluorocarbene (:CF₂) or

Reformatsky-type nucleophiles. This is essential for synthesizing gem-difluorocyclopropanes,

which are bioisosteres for ketones and ethers in drug design.

Experimental Workflow: Gem-Difluorocyclopropanation
Protocol Summary:

Activation: The reagent acts as a difluorocarbene source when treated with a reducing agent

(active Zn) or under specific thermal conditions.

Cycloaddition: The generated :CF₂ species undergoes [2+1] cycloaddition with alkenes.[2]

Mechanism Visualization:

Benzyl 2-bromo-2,2-difluoroacetate
(Precursor)

Zn Insertion
(Active Zn)

 THF, Reflux Bromozinc-difluoroenol Ether
(Nucleophile)

 Reformatsky Type

:CF2
(Difluorocarbene) Elimination (Optional Path)

gem-Difluorocyclopropane
OR

Beta-hydroxy-alpha,alpha-difluoroester

 + Carbonyl (Aldol Addition)

 + Alkene ([2+1] Cycloaddition)

Alkene / Carbonyl

 Reactant

Click to download full resolution via product page

Caption: Divergent reaction pathways for Benzyl bromodifluoroacetate: Reformatsky addition to

carbonyls vs. Difluorocarbene generation for cyclopropanation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

http://www.sioc.cas.cn/hjbktz/lwfb/202109/P020210923498482469664.pdf
https://www.benchchem.com/product/b8144793/docs?utm_src=pdf-body-img#comprehensive-structural-analysis-and-synthetic-utility-of-c9h7brf2o2-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orthogonal Coupling (Ethyl 2-bromo-4,5-
difluorobenzoate)
For the "Scaffold" isomer, the synthetic strategy relies on the reactivity difference between the

C-Br bond and the C-F bonds.

Step 1 (C-Br Activation): Palladium-catalyzed cross-coupling (e.g., Suzuki) occurs

exclusively at the Br position due to the weaker bond dissociation energy compared to C-F.

Step 2 (SNAr): The fluorine atoms, activated by the electron-withdrawing ester group, can

subsequently be displaced by amines or alkoxides via Nucleophilic Aromatic Substitution

(SNAr).

Part 4: Analytical Characterization (Elucidation)
Distinguishing between Isomer A (Reagent) and Isomer B (Scaffold) is straightforward using

Nuclear Magnetic Resonance (NMR).

Technique
Isomer A: Benzyl 2-bromo-
2,2-difluoroacetate

Isomer B: Ethyl 2-bromo-
4,5-difluorobenzoate

¹⁹F NMR

Single Singlet: ~ -60 ppm

(typical for -CF₂Br). No H-F

coupling unless high res.

Two Multiplets: ~ -100 to -140

ppm (aromatic F). Complex

coupling patterns due to H-F

and F-F interactions.

¹H NMR

Benzyl Region: Multiplet at 7.3

ppm (5H). Methylene: Singlet

at 5.3 ppm (2H).

Ethyl Group: Quartet (~4.4

ppm) and Triplet (~1.4 ppm).

Aromatic: Two distinct

doublets/multiplets in the

aromatic region.

IR Spectroscopy

C=O Stretch: ~1760 cm⁻¹

(alpha-halo ester, shifted

higher).

C=O Stretch: ~1720 cm⁻¹

(conjugated aromatic ester).

Self-Validating Protocol (QC Check): Before using C9H7BrF2O2 in a critical step, run a quick

¹⁹F NMR.
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If you see a signal near -60 ppm: You have the Reagent.

If you see signals > -100 ppm: You have the Aromatic Scaffold.

Part 5: Safety & Handling (HSE)
Both classes of isomers are potent alkylating agents or irritants.

Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).

Lachrymator: Benzyl 2-bromo-2,2-difluoroacetate is a potential lachrymator (tear gas effect)

due to the alpha-halo ester functionality.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive

(hydrolysis of the ester releases HF and Bromodifluoroacetic acid, which are highly

corrosive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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